molecular formula C11H7FN2S B8518192 5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole

5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole

Cat. No. B8518192
M. Wt: 218.25 g/mol
InChI Key: MYLGNYZKEWEHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole is a useful research compound. Its molecular formula is C11H7FN2S and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7FN2S

Molecular Weight

218.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C11H7FN2S/c12-8-3-1-7(2-4-8)9-5-10-11(14-9)13-6-15-10/h1-6,14H

InChI Key

MYLGNYZKEWEHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)N=CS3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

238 mg (0.75 mmol) of tert-butyl N-{5-[2-(4-fluorophenyl)ethynyl]-1,3-thiazol-4-yl}carbamate are dissolved in 4.5 ml of NMP in a microwave vessel, and 143 mg (1.27 mmol) of KOtBu are added. The reaction vessel is sealed under nitrogen and heated at 90° C. for 20 min in the microwave while cooling in a stream of nitrogen. The mixture is diluted with 50 ml of diethyl ether and washed with 50 ml of sat. NaCl solution. The aqueous phase is again extracted with diethyl ether. The combined organic phases are dried over sodium sulfate, evaporated in vacuo, and the residue is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 1/1), giving 109 mg (0.49 mmol, 66%) of 5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]-1,3-thiazole as white crystals; m.p. 244-245;
Name
tert-butyl N-{5-[2-(4-fluorophenyl)ethynyl]-1,3-thiazol-4-yl}carbamate
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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